molecular formula C13H14BrNO3S2 B2634035 2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 1797775-43-9

2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2634035
CAS No.: 1797775-43-9
M. Wt: 376.28
InChI Key: FTTSFQYMTDLAOK-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a methoxy group, and a thiophene ring attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a thiophene derivative using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting bromo-thiophene intermediate is then reacted with a benzenesulfonamide derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and subsequent reactions, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination of thiophene derivatives.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while substitution reactions can yield a range of substituted thiophene derivatives.

Scientific Research Applications

2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and sulfonamide group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a bromine atom and a methoxy group on the thiophene ring, along with the benzenesulfonamide moiety, makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S2/c1-18-12(10-6-7-19-9-10)8-15-20(16,17)13-5-3-2-4-11(13)14/h2-7,9,12,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTSFQYMTDLAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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